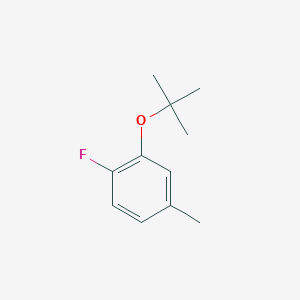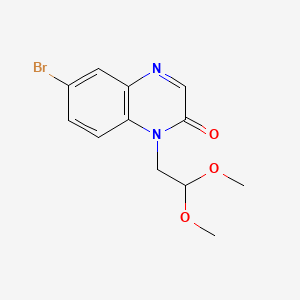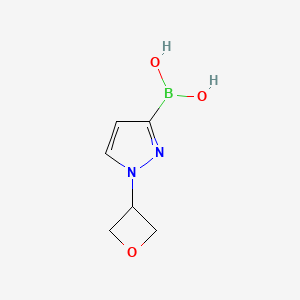
1-(Oxetan-3-yl)pyrazole-3-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxetan-3-yl)pyrazole-3-boronic acid is a boronic acid derivative with the molecular formula C6H9BN2O3. This compound is notable for its unique structure, which includes an oxetane ring and a pyrazole ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Métodos De Preparación
One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds . The boronic acid group is often introduced through borylation reactions, such as the Miyaura borylation, which involves the palladium-catalyzed coupling of halides with diborons .
Análisis De Reacciones Químicas
1-(Oxetan-3-yl)pyrazole-3-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted pyrazoles and boronic esters .
Aplicaciones Científicas De Investigación
1-(Oxetan-3-yl)pyrazole-3-boronic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of polymers and materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(Oxetan-3-yl)pyrazole-3-boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds . This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of enzymes, blocking their activity . The oxetane and pyrazole rings contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
1-(Oxetan-3-yl)pyrazole-3-boronic acid can be compared with other boronic acid derivatives and pyrazole-containing compounds:
1H-Pyrazole-3-boronic acid: Similar in structure but lacks the oxetane ring, making it less stable and reactive.
Oxetane-containing boronic acids: These compounds share the oxetane ring but may have different substituents on the boronic acid group, affecting their reactivity and applications.
Other Pyrazole Derivatives: Compounds such as 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines exhibit different reactivity and biological activities due to variations in their ring structures and substituents.
The uniqueness of this compound lies in its combination of the oxetane and pyrazole rings with the boronic acid group, providing a versatile scaffold for various chemical and biological applications .
Propiedades
Fórmula molecular |
C6H9BN2O3 |
|---|---|
Peso molecular |
167.96 g/mol |
Nombre IUPAC |
[1-(oxetan-3-yl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c10-7(11)6-1-2-9(8-6)5-3-12-4-5/h1-2,5,10-11H,3-4H2 |
Clave InChI |
UVBZZXGEQJWUSO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NN(C=C1)C2COC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


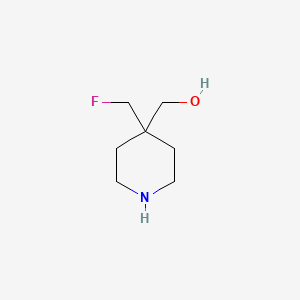
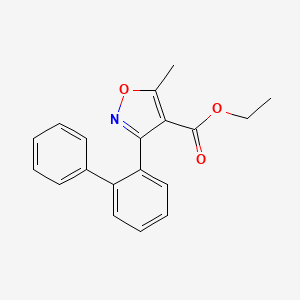
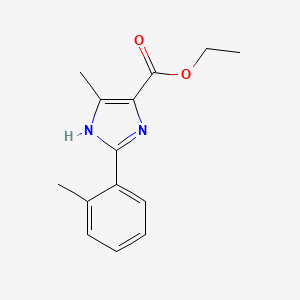
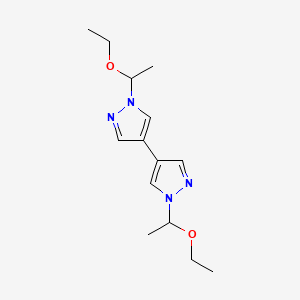
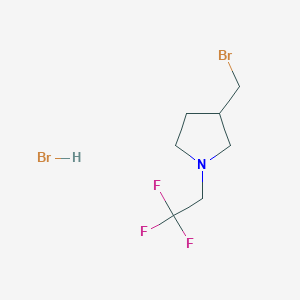
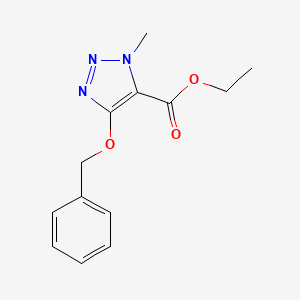
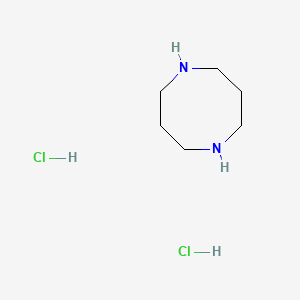
![5,6-Dibromobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13697424.png)
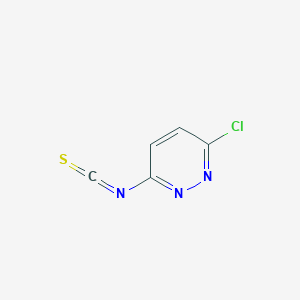
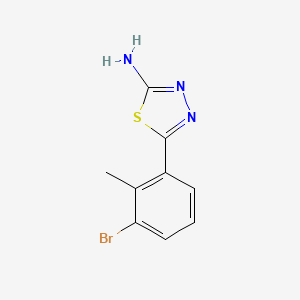

![2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
